BPPWBXNIWGFSBO-UHFFFAOYSA-N
Description
Properties
Molecular Formula |
C13H11NO2S |
|---|---|
Molecular Weight |
245.296 |
InChI |
InChI=1S/C13H11NO2S/c1-2-9-14-11-7-3-5-10-6-4-8-12(13(10)11)17(14,15)16/h2-8H,1,9H2 |
InChI Key |
BPPWBXNIWGFSBO-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC3=C2C(=CC=C3)S1(=O)=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Analysis of Provided Evidence
The evidence provided focuses primarily on natural language processing (NLP) models (e.g., Transformer, BERT, RoBERTa) and generic chemical nomenclature lists (e.g., benzothiophene derivatives, phenobarbital analogs). None of the sources explicitly reference the compound BPPWBXNIWGFSBO-UHFFFAOYSA-N, nor do they provide structural, physicochemical, or functional data required for a scientific comparison.
- –5 : Discuss NLP architectures (Transformer, BERT, etc.) and their performance benchmarks . These are unrelated to chemical compounds.
- –7: List chemical names and codes but lack specificity. includes ambiguous codes (e.g., "EBPA3MNCKON") and fragmented nomenclature, making cross-referencing impossible .
Critical Limitations
- Lack of Comparative Data: No tables, experimental results, or peer-reviewed findings are provided for the compound or its analogs. For example: Physicochemical properties (e.g., solubility, melting point). Biological activity (e.g., receptor binding, toxicity). Synthetic pathways or stability data.
Recommendations for Further Research
To address the query effectively, consult specialized chemical databases and peer-reviewed journals :
PubChem or ChemSpider: Use the InChIKey to retrieve structural details and synonyms.
Reaxys or SciFinder : Search for comparative studies on similar compounds (e.g., analogs with shared functional groups).
Patents and Regulatory Documents : Investigate pharmacological or industrial applications.
Benchmarking with Analogues : Compare properties like bioavailability, metabolic pathways, or catalytic activity.
Example Framework for Comparison (Hypothetical)
If structural data were available, a comparison might include:
| Property | This compound | Compound A (Analog) | Compound B (Analog) |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₁NO₃ | C₁₇H₂₀NO₃ | C₁₉H₂₃NO₄ |
| Molecular Weight (g/mol) | 299.37 | 285.34 | 329.40 |
| Solubility (mg/mL) | 2.5 (Water) | 1.8 (Water) | 4.2 (Water) |
| LogP | 3.1 | 2.9 | 3.5 |
| Bioactivity (IC₅₀) | 12 nM (Enzyme X) | 18 nM (Enzyme X) | 8 nM (Enzyme X) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
